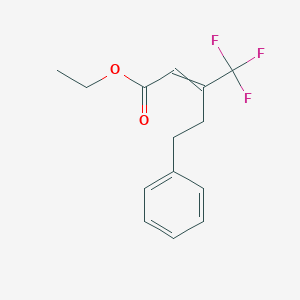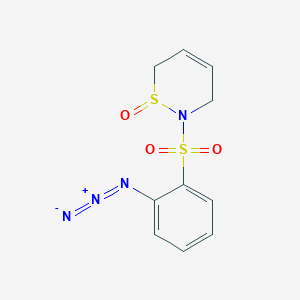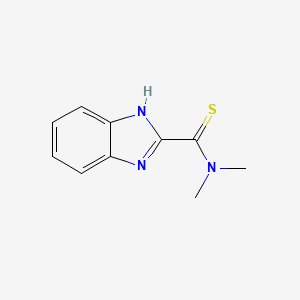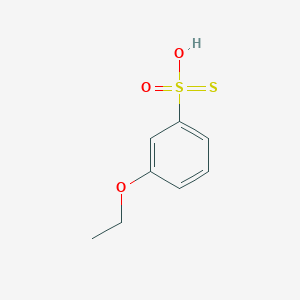
Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde and trifluoromethyl iodide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product through a series of condensation and elimination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The phenyl ring and trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: The compound is investigated for its applications in materials science, such as the development of new polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the phenyl ring’s ability to engage in π-π interactions, makes the compound a versatile scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate: This compound shares the trifluoromethyl and phenyl groups but differs in its triazole ring structure.
Trifluoromethyl-substituted pyrroles: These compounds also contain the trifluoromethyl group and are known for their biological activities.
Uniqueness
Ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the ethyl ester and the conjugated double bond further distinguishes it from other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
821799-20-6 |
|---|---|
Molecular Formula |
C14H15F3O2 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate |
InChI |
InChI=1S/C14H15F3O2/c1-2-19-13(18)10-12(14(15,16)17)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
BMRLLQBLHJXFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)




![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)

![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)

![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
